![molecular formula C13H19IN2OS B14627050 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide CAS No. 54254-80-7](/img/structure/B14627050.png)
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide is a complex organic compound that features a morpholine ring, a pyridinium ion, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide typically involves multiple steps:
Formation of the Pyridinium Ion: The pyridinium ion is prepared by treating pyridine with dimethylsulfate, resulting in the formation of 1-methylpyridin-1-ium.
Sulfanyl Group Introduction:
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Final Coupling: The final step involves coupling the morpholine ring with the pyridinium-sulfanyl intermediate under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to a pyridine derivative under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a pyrazole ring instead of a pyridinium ion.
2-Chloro-1-methylpyridinium iodide: Contains a pyridinium ion but lacks the morpholine ring and sulfanyl group.
Uniqueness
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide is unique due to its combination of a morpholine ring, pyridinium ion, and sulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.
Eigenschaften
CAS-Nummer |
54254-80-7 |
|---|---|
Molekularformel |
C13H19IN2OS |
Molekulargewicht |
378.27 g/mol |
IUPAC-Name |
4-[2-(1-methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide |
InChI |
InChI=1S/C13H19N2OS.HI/c1-14-6-4-3-5-12(14)11-13(17-2)15-7-9-16-10-8-15;/h3-6,11H,7-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZJCMAULNLLCUMK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=C(N2CCOCC2)SC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




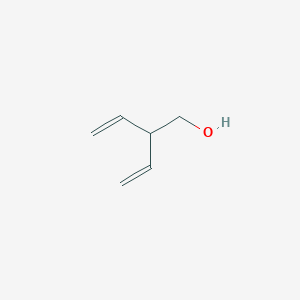
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
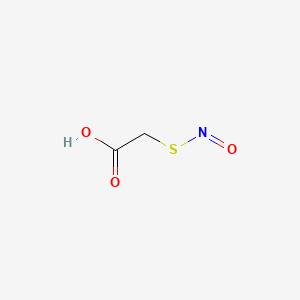

![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
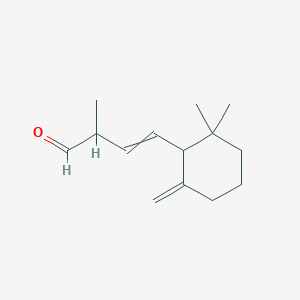
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
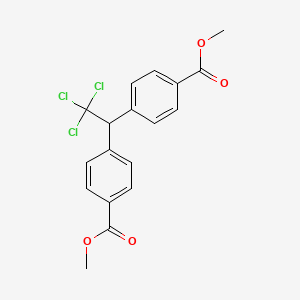
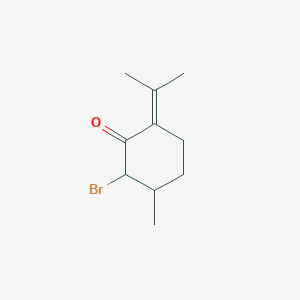
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
